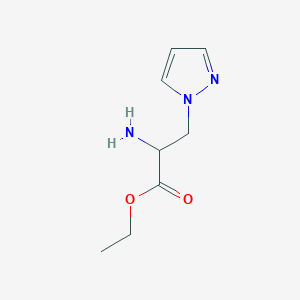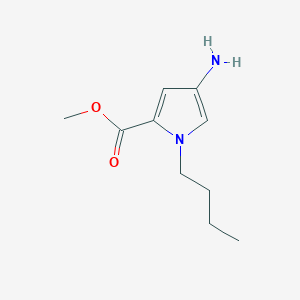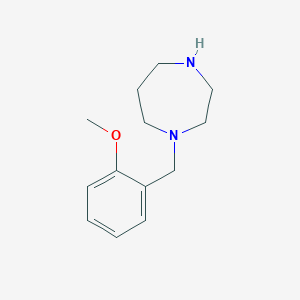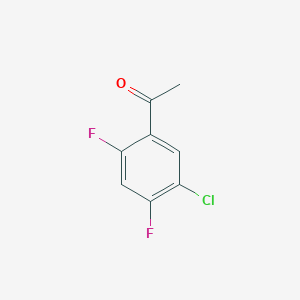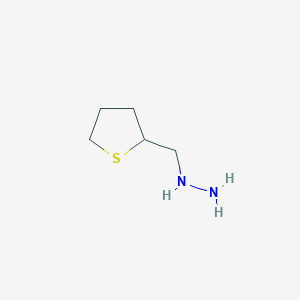
((Tetrahydrothiophen-2-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Tetrahydrothiophen-2-yl)methyl)hydrazine is a chemical compound with the molecular formula C5H12N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Tetrahydrothiophen-2-yl)methyl)hydrazine typically involves the reaction of tetrahydrothiophene with hydrazine. One common method is the nucleophilic substitution reaction where tetrahydrothiophene is treated with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C4H8S+N2H4⋅H2O→C5H12N2S+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
((Tetrahydrothiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
((Tetrahydrothiophen-2-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((Tetrahydrothiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also interact with biological membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle.
Tetrahydrothiophene: The parent compound without the hydrazine group.
Hydrazine: A simple hydrazine compound without the thiophene ring.
Uniqueness
((Tetrahydrothiophen-2-yl)methyl)hydrazine is unique due to the combination of the thiophene ring and the hydrazine functional group. This dual functionality provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from simpler thiophene or hydrazine derivatives.
Eigenschaften
Molekularformel |
C5H12N2S |
|---|---|
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
thiolan-2-ylmethylhydrazine |
InChI |
InChI=1S/C5H12N2S/c6-7-4-5-2-1-3-8-5/h5,7H,1-4,6H2 |
InChI-Schlüssel |
ADUQYULWMUSBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


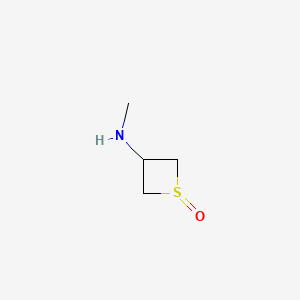


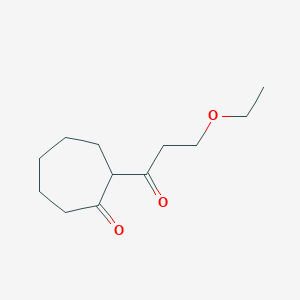
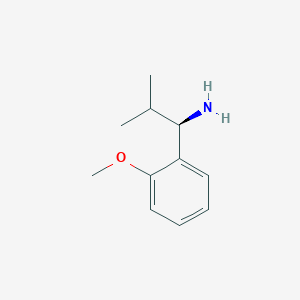
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
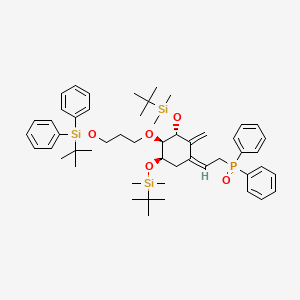
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)

